molecular formula C10H16 B196018 Adamantane CAS No. 281-23-2

Adamantane

Cat. No.: B196018
CAS No.: 281-23-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with the formula C₁₀H₁₆, characterized by a tricyclic structure that resembles the diamond lattice. This unique structure makes this compound the simplest member of the diamondoid family. It was first isolated from petroleum in 1933 and has since become a subject of extensive research due to its remarkable stability and rigidity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adamantane and its derivatives have found applications in various fields:

Comparison with Similar Compounds

Adamantane is often compared with other diamondoids such as diamantane and triamantane. These compounds share a similar cage-like structure but differ in the number of fused cyclohexane rings. This compound is unique due to its simplicity and ease of functionalization, making it a versatile scaffold for various applications .

Similar Compounds

This compound’s unique structure and properties make it a valuable compound in both scientific research and industrial applications. Its derivatives continue to be explored for new therapeutic and material science applications, highlighting its significance in modern chemistry.

Properties

IUPAC Name

adamantane
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InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORILYTVJVMAKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16
Source PubChem
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DSSTOX Substance ID

DTXSID5022017
Record name Adamantane
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Adamantane
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CAS No.

281-23-2
Record name Adamantane
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Record name Adamantane
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Record name ADAMANTANE
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Record name Tricyclo[3.3.1.13,7]decane
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Synthesis routes and methods I

Procedure details

A 200-mL glass reactor was equipped with a stirring device, a dropping funnel, and a temperature gauge. 10.0 g (42 mmol) of ADAMANTATE HM (manufactured by Idemitsu Kosan Co., Ltd.: 3-hydroxy-1-adamantyl methacrylate), 8.8 mL (63 mmol) of triethylamine, and 84.0 mL of toluene were added to the reactor, and the mixture was stirred while the reactor was immersed in a water bath at 25° C. 4.0 mL (50 mmol) of methanesulfonyl chloride were dropped to the mixture over 35 minutes, and the whole was stirred for an additional 25 minutes. 10 mL of water were added to the resultant to deactivate unreacted methanesulfonyl chloride. Part of the reaction liquid was taken and subjected to GPC measurement in such a manner that a production ratio between a target product and a polymer would be measured. The remaining reaction liquid was transferred to a 200-mL separating funnel, and the resultant was washed with 40 mL of water added to the resultant. After that, an organic layer was washed with 50 mL of 1-mmol/mL hydrochloric acid and then with 50 mL of water. No polymer was precipitated in the course of the liquid separating operation. 6.0 g (50 mmol) of anhydrous magnesium sulfate were added to the resultant, and the whole was dehydrated. After that, magnesium sulfate was removed by means of filtration. The filtrate was subjected to an evaporator in such a manner that toluene would be distilled off. After that, the temperature of the resultant viscous product was cooled to 0° C., followed by crystallization. After having been washed with a small amount of n-hexane, the crystal was separated by means of filtration, and was dried under reduced pressure until the amount of the crystal became constant, whereby an adamantane derivative as a target product (3-methanesulfonyloxy-1-adamantyl methacrylate) was obtained. Table 1 shows the results of: the yield (mol %) of the target product with respect to the adamantane compound as a raw material; the purity (mass %) of the target product measured by means of gas chromatography; and the production ratio (mass %) of the polymer as a result of the GPC measurement.
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4 mL
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6 g
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-bromoadamantane (108 mg, 0.5 mmol, 1.0 equiv), the phosphonium supported chlorostanne (15) (82 mg, 0.1 mmol, 0.2 equiv), NaBH4 (28 mg, 0.75 mmol, 1.5 equiv) in CH3CN (2.5 mL, 0.2 M) was heated to reflux under Ar for 10 min. Then AIBN (8 mg, 0.05 mmol, 0.1 equiv) was added and the solution was heated to reflux for an additional 2 h. CHCl3 (5 mL) was added and the solution was filtered through Celite and the filtrate was concentrated under reduced pressure. The crude product was diluted with CHCl3(1 ml) and the tin residues were precipitated by adding Et2O (10 mL). The mixture was filtered through Celite and the filtrate was evaporated to afford pure adamantane in quantitative yield. No traces (<1%) of stannane impurities could be detected by NMR.
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108 mg
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[Compound]
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( 15 )
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82 mg
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reactant
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28 mg
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reactant
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2.5 mL
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8 mg
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5 mL
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Synthesis routes and methods III

Procedure details

Illustrative examples of the uses of one of these fluorous tin reagents, (C6F13CH2CH2)3SnH, are shown in FIG. 2. Reduction of adamantyl bromide with 1 equiv of (C6F13CH2CH2)3SnH followed by fluorous-organic liquid-liquid extraction provides the organic product adamantane on evaporation of the organic liquid phase and the fluorous product (C6F13CH2CH2)3SnBr on evaporation of the fluorous phase. A similar reduction can be conducted in a more economical way by using a catalytic amount of the fluorous tin hydride along with an inexpensive inorganic reductant like sodium cyanoborohydride. A three-phase liquid extraction then provides the respective products: inorganic salts (from the aqueous phase), adamantane (from the organic phase), and the tin hydride catalyst (from the fluorous phase).
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Synthesis routes and methods IV

Procedure details

Reaction of catechol with 1,3-adamantane-diol according to the method described by Lu et al (Lu et al. J Med Chem 2005, 48 (14), 4576-4585) gave the adduct 10 in reasonable yield.
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Synthesis routes and methods V

Procedure details

To prepare compound 5 (1-O-(4,4'-dimethoxytrityl)-3-O-(N-adamantoyl-3-aminopropyl) glycerol), 8.56 g, (24.35 mmole) compound 4 was dissolved in a mixture of THF (48.7 ml) and 1M aqueous HCl (48.7 ml). The solution was stirred at room temperature for 30 minutes. 50 ml absolute ethanol (50 ml) was then added. The solution was concentrated, the residue was redissolved in 50 ml absolute ethanol, and the solution concentrated again. The resultant product was dried by co-evaporation with pyridine (2×50 ml) to give an oil which was redissolved in dry pyridine (150 ml). 8.25 g (24.35 mmole) 4,4'-dimethoxytrityl chloride was then added in two portions with stirring for 15 minutes. The resulting solution was left for 1 hour. 50 ml absolute ethanol was added and the solution was concentrated. The residue was dissolved in 200 ml dichloromethane and then washed with saturated sodium bicarbonate solution (2×60 ml). The aqueous layer was washed with dichloromethane (2×30 ml) and the organic extracts were combined, dried and evaporated. The residue was chromatographed on silica column (300 g) and eluted with a mixture of dichloromethane: methanol (19:1) to give a white foamy product (9.16 g (61.3%).
[Compound]
Name
compound 5
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0 (± 1) mol
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compound 4
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24.35 mmol
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50 mL
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reactant
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8.25 g
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reactant
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50 mL
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Quantity
48.7 mL
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48.7 mL
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Reaction Step Five
Quantity
150 mL
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solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane
Reactant of Route 2
Adamantane
Reactant of Route 3
Adamantane
Reactant of Route 4
Adamantane
Reactant of Route 5
Adamantane
Reactant of Route 6
Adamantane
Customer
Q & A

ANone: Adamantane is a highly symmetrical, lipophilic molecule.

  • Spectroscopic Data:
    • 1H NMR: Shows characteristic signals for the different proton environments within the this compound cage. []
    • 13C NMR: Exhibits distinct peaks corresponding to the unique carbon atoms in the this compound structure. [, ]
    • IR Spectroscopy: Displays absorption bands associated with the stretching and bending vibrations of C-H and C-C bonds present in the molecule. []

A: this compound's rigid, cage-like structure confers exceptional thermal stability. [] This characteristic has led to its incorporation into polymers to enhance their thermal properties. For instance, incorporating this compound units into fluoroalkanoyl peroxide-derived oligomers resulted in enhanced thermal stability compared to their non-adamantane counterparts. [] This stability makes this compound derivatives attractive for various applications, including high-temperature materials and coatings.

A: While this compound itself is not typically used as a catalyst, its unique structure and the ability to introduce various functional groups make it a versatile building block for designing catalysts. For instance, researchers have explored the catalytic activity of molybdenum-containing polyoxometalate and this compound hybrid compounds. [] These hybrid molecules show promise in various catalytic applications due to the combined properties of the polyoxometalate and this compound moieties.

ANone: Computational methods play a crucial role in understanding this compound's interactions with biological targets and designing novel derivatives.

  • Docking simulations: Used to predict the binding modes and affinities of this compound derivatives to enzymes like dengue virus mRNA cap methyltransferase (NS5MTaseDV). [] These simulations guide the development of more potent and selective inhibitors.
  • Molecular dynamics (MD) simulations: Employ MD simulations to investigate the dynamic behavior of this compound derivatives in complex with their targets. [] These simulations provide insights into the stability of the interactions and the conformational changes induced upon binding.
  • Quantitative Structure-Activity Relationship (QSAR) models: Develop QSAR models to correlate the structural features of this compound derivatives with their biological activities. [, ] These models are invaluable for predicting the potency and selectivity of new compounds before synthesis.

ANone: The SAR of this compound derivatives is well-studied, especially in the context of antiviral and NMDA receptor antagonist activity.

  • Influenza A M2 inhibitors: Small changes in the this compound framework, such as the introduction of methyl groups, can significantly impact the antiviral activity and resistance profile. [, ]
  • NMDA receptor antagonists: The nature and position of substituents on the this compound cage influence their binding affinity and selectivity for the NMDA receptor. [, ] For example, memantine's 3,5-dimethyl substitution contributes to its favorable pharmacological profile.

A: While specific SHE regulations for this compound are not detailed in the provided research, researchers and manufacturers must adhere to relevant chemical safety guidelines and regulations during its synthesis, handling, and disposal. []

A: * In vitro: this compound derivatives have demonstrated efficacy against influenza A virus and as NMDA receptor antagonists in cell-based assays. [, , ] * In vivo: Animal models have been instrumental in evaluating the efficacy and safety of this compound-based drugs. For example, studies have investigated the effects of this compound derivatives in rodent models of cerebral ischemia. []

A: Resistance to this compound-based antivirals, primarily due to mutations in the influenza A virus M2 protein, is a significant clinical challenge. [, , ] Cross-resistance among different this compound derivatives is also common due to their similar mechanism of action. []

A: While generally considered well-tolerated, certain this compound derivatives can elicit adverse effects. For instance, some adamantanes used as antiviral agents have been associated with central nervous system side effects. [] Thorough toxicological evaluations are essential during drug development to assess potential risks.

A: Researchers continually explore innovative drug delivery approaches to enhance the targeting and efficacy of drugs, including those based on this compound. [, ]

A: Research on biomarkers that can predict the efficacy of this compound-based treatments or monitor treatment response is an active area of investigation. [, ]

ANone: Various analytical techniques are employed to characterize and quantify this compound and its derivatives.

  • NMR spectroscopy: Widely used to determine the structure and purity of synthesized compounds. [, ]
  • Chromatographic techniques (GC-MS, HPLC): Employed for the separation and identification of this compound derivatives in complex mixtures. [, ]
  • Mass spectrometry: Used for determining the molecular weight and structural information. [, ]

A: Research on the environmental fate and effects of this compound and its derivatives is crucial to understanding their potential impact. [, ] Developing environmentally friendly synthesis routes and degradation pathways is essential to minimize any negative ecological consequences.

A: this compound, being highly lipophilic, exhibits poor solubility in aqueous media. [, ] This property can influence its bioavailability and formulation. Researchers are exploring strategies to enhance its solubility, such as synthesizing derivatives with polar substituents.

A: Analytical methods used in this compound research undergo rigorous validation to ensure accuracy, precision, and specificity. []

A: Stringent quality control measures are crucial throughout the development, manufacturing, and distribution of this compound-containing products to ensure their safety and efficacy. []

A: Understanding the potential immunogenicity of this compound derivatives is vital, especially for those intended for therapeutic use. [] Researchers are investigating strategies to minimize potential immune responses.

A: Drug transporters play a critical role in the absorption, distribution, and elimination of drugs. [] Studying the interactions between this compound derivatives and these transporters can help optimize drug delivery and efficacy.

A: The potential for this compound derivatives to interact with drug-metabolizing enzymes like cytochrome P450s is an important consideration during drug development. [] Understanding and mitigating these interactions can prevent potential drug-drug interactions and improve treatment outcomes.

A: this compound's biocompatibility is a crucial factor for its use in biomedical applications. [] Research on its biodegradability is essential for assessing its long-term safety and environmental impact.

A: Researchers continually seek alternatives to address the limitations of existing drugs, including those based on this compound. [] Evaluating the performance, cost, and environmental impact of these alternatives is crucial for identifying the most suitable options.

A: Implementing sustainable practices for this compound synthesis, use, and disposal is crucial. [] This includes developing efficient recycling methods and environmentally responsible waste management strategies.

A: Access to advanced research infrastructure and resources, including computational tools, databases, and specialized equipment, is essential for driving innovation in the field of this compound research. []

A: this compound has a rich history in chemistry and medicinal chemistry. [, , , ] Recognizing the milestones and contributions of researchers in the field provides valuable context for future endeavors.

A: this compound's unique properties lend themselves to diverse applications, fostering collaborations among chemists, biologists, material scientists, and other disciplines. [] This interdisciplinary approach is crucial for unlocking new possibilities and advancing the field.

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